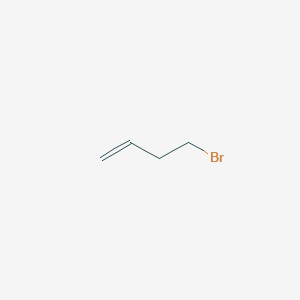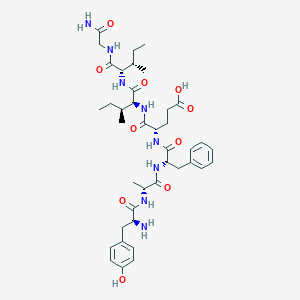
Deltorphin II, ile(5,6)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltorphin II, ile(5,6)- is a peptide that was first isolated from the skin of the South American tree frog, Phyllomedusa sauvagei. It is a member of the deltorphin family of opioid peptides that have a high affinity for the delta-opioid receptor. The peptide has been the subject of extensive scientific research due to its potential use as a therapeutic agent for pain relief and other medical applications.
Mecanismo De Acción
Deltorphin II, ile(5,6)- acts by binding to the delta-opioid receptor, which is located on the surface of certain cells in the nervous system. This binding activates a series of intracellular signaling pathways that ultimately lead to the modulation of pain perception. The peptide has been shown to be highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid drugs.
Biochemical and Physiological Effects
Deltorphin II, ile(5,6)- has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include analgesia, sedation, and respiratory depression. The peptide has also been shown to have anti-inflammatory effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using deltorphin II, ile(5,6)- in laboratory experiments is its high selectivity for the delta-opioid receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of the delta-opioid receptor in various physiological processes. However, the peptide has a relatively short half-life in vivo, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving deltorphin II, ile(5,6)-. One area of interest is the development of new pain relief medications that target the delta-opioid receptor. Another potential application is the use of the peptide as a tool for studying the role of the delta-opioid receptor in various physiological processes. Finally, there is also interest in developing new methods for synthesizing and delivering the peptide to improve its efficacy and reduce its side effects.
Métodos De Síntesis
Deltorphin II, ile(5,6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product.
Aplicaciones Científicas De Investigación
Deltorphin II, ile(5,6)- has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. The peptide has been shown to have a high affinity for the delta-opioid receptor, which is involved in pain perception and modulation. This makes it a promising candidate for the development of new pain relief medications.
Propiedades
Número CAS |
138166-93-5 |
|---|---|
Nombre del producto |
Deltorphin II, ile(5,6)- |
Fórmula molecular |
C40H58N8O10 |
Peso molecular |
810.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |
Clave InChI |
GNHBZJKRUQINTM-ZWALSDIESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
138166-93-5 |
Secuencia |
YAFEIIG |
Sinónimos |
(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
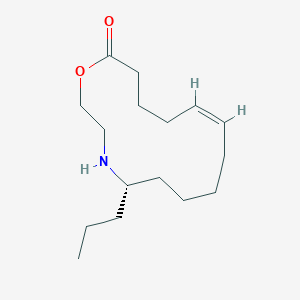
![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)


![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
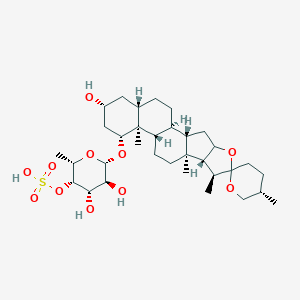
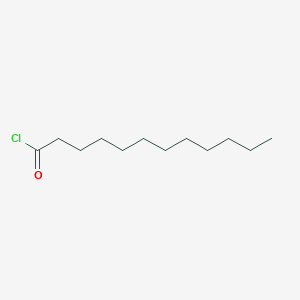


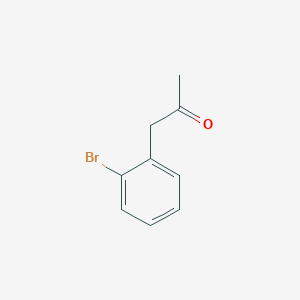
![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
